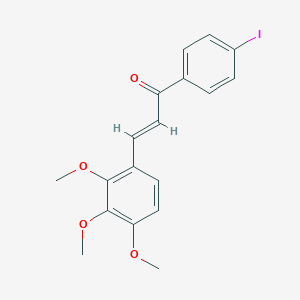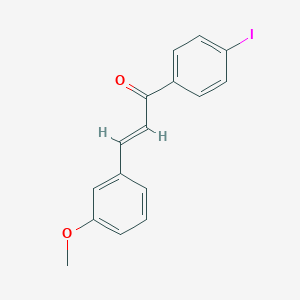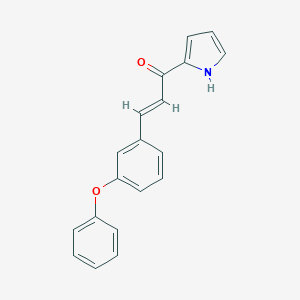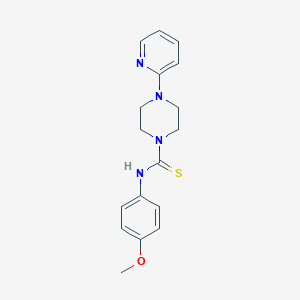![molecular formula C22H26N4O3S B384209 4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one CAS No. 618401-00-6](/img/structure/B384209.png)
4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one” is a chemical compound with the molecular formula C22H26N4O3S . It belongs to the class of pyrimidoquinolines, which are known for their chemotherapeutic activity .
Synthesis Analysis
The synthesis of this compound involves several steps. An intermediate compound, 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound then underwent diverse reactions with amines to give the corresponding carboxylic amides, with alcohols to give the carboxylic esters, and with hydrazine to give the carbohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidoquinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline . The compound also contains a methylsulfanyl group and a dimethoxyphenyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the intermediate compound with oxalyl chloride, followed by reactions with amines, alcohols, and hydrazine . The compound also reacted with aldoses to give the corresponding polyhydroxy (-)alkyl Schiff bases, which upon reaction with thioglycolic acid afforded the thiazolidinone-C-acyclic nucleosides .
Physical And Chemical Properties Analysis
The compound has an average mass of 426.532 Da and a monoisotopic mass of 426.172546 Da . Other physical and chemical properties are not specified in the available literature.
Applications De Recherche Scientifique
Antitumor Activity
This compound has been synthesized and tested for its potential as an antitumor agent. It has shown promising results against human breast carcinoma (MCF-7) cell lines . The structure of the compound suggests that it could bind to DNA, which might contribute to its antitumor activity. The ability to interfere with cancer cell proliferation makes it a candidate for further research in cancer therapy.
DNA-Binding Affinity
The DNA-binding properties of this compound are significant due to its potential to interfere with the replication and repair processes in cells . This characteristic is crucial for compounds that are being considered for cancer treatment, as they can prevent the multiplication of cancer cells by binding to their DNA.
Anticancer Activity
Pyrimido[4,5-b]quinoline derivatives, including this compound, have been extensively studied for their anticancer activities. They have been found to exhibit activity against various cancer cell lines and are known to affect different enzymes and receptors involved in promoting apoptosis, repairing DNA damage, and inducing cell cycle arrest .
Enzyme Inhibition
The compound’s interaction with enzymes, such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II, and HDM2 ubiquitin ligase (E3), is of particular interest. These enzymes play roles in cell signaling, DNA repair, and apoptosis regulation, making them targets for anticancer drugs .
Multi-Targeted Approach
Due to its complex structure, the compound can potentially interact with multiple biological targets. This multi-targeted approach is beneficial in treating diseases like cancer, where a single-targeted therapy often leads to resistance .
Synthetic Accessibility
Recent advances in synthetic chemistry have made the synthesis of pyrimido[4,5-b]quinolines more accessible. This compound’s synthesis involves multi-component one-pot approaches, which are advantageous for producing a variety of derivatives for biological testing .
Antimicrobial Potential
While the primary focus of research on this compound has been its anticancer properties, similar structures have shown antimicrobial potential. This suggests that it could be explored for its effectiveness against various bacterial strains, which could lead to the development of new antibiotics .
Analgesic and Anti-inflammatory Properties
Compounds with a similar structure have demonstrated analgesic and anti-inflammatory activities. This indicates that the compound may also possess these properties and could be developed into a therapeutic agent for pain and inflammation management .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities, such as its potential anticancer, antibacterial, anti-inflammatory, and antioxidant activities . Additionally, the design and synthesis of new series of the title compounds and other related products incorporated into position-2 of the pyrimidoquinoline ring system with various N, O, S heterocycles and/or acyclic sugar residues may represent a good target for drug discovery .
Propriétés
IUPAC Name |
4-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-22(2)9-12-17(13(27)10-22)16(11-6-7-14(28-3)15(8-11)29-4)18-19(23)25-21(30-5)26-20(18)24-12/h6-8,16H,9-10H2,1-5H3,(H3,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOEYPNPQREIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(N=C3N2)SC)N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384137.png)
![1-(biphenyl-4-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(biphenyl-4-yl)ethanone](/img/structure/B384141.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384144.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)

![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B384147.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B384149.png)